Ethyl 3-oxo-4,4-diphenylbutanoate

説明

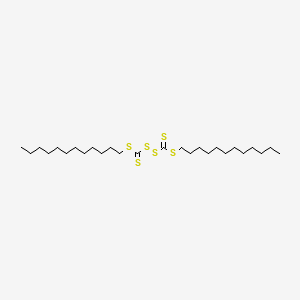

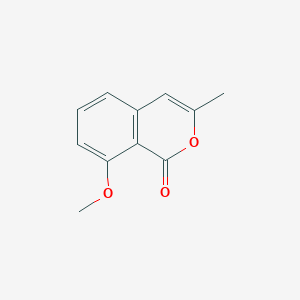

Ethyl 3-oxo-4,4-diphenylbutanoate is a chemical compound with the molecular formula C18H18O3 . It has a molecular weight of 282.33400 . It is also known by other names such as 4,4-Diphenyl-acetessigsaeure-ethylester, 3-Keto-4,4-diphenyl-butansaeureaethylester, and Acetoaceticacid,4,4-diphenyl-,ethyl ester .

Synthesis Analysis

Ethyl 3-oxo-2,4-diphenylbutanoate can be synthesized through the Claisen condensation reaction . This involves the combination of potassium tert-butoxide and ethyl phenylacetate in ethanol . The reaction is heated to favor the forward reaction of deprotonation, formation of a tetrahedral intermediate, and removal of the ethoxide leaving group . After cooling, the reaction is treated with HCl to reprotanate the product and neutralize the ethoxide base . The separation with diethyl ether is done to purify the solution by distributing the solute between the two layers, particularly favoring the non-polar ether solvent .Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-4,4-diphenylbutanoate consists of 18 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The exact mass is 282.12600 .Chemical Reactions Analysis

Upon irradiation, ethyl 3-oxo-2,4-diphenylbutanoate in hexane gives the products formed by recombination of the radicals (Ph–dotCH2 and/or Ph–dotCH–CO2E) resulting from decarbonylation .Physical And Chemical Properties Analysis

Ethyl 3-oxo-4,4-diphenylbutanoate has a density of 1.117g/cm3 . It has a boiling point of 381.9ºC at 760 mmHg . The flash point is 166ºC . The vapour pressure is 4.89E-06mmHg at 25°C . The index of refraction is 1.55 .科学的研究の応用

Applications in Synthesis and Catalysis

Ethyl 3-oxo-4,4-diphenylbutanoate has been a subject of interest in the field of organic synthesis and catalysis. For instance, it was utilized in the asymmetric organocatalytic [3+2] annulation of 1,2-diphenylcyclopropen-3-one, resulting in the formation of complex organic compounds like ethyl 2-(5-oxo-2,3,4-triphenyl-2,5-dihydrofuran-2-yl)acetate (Kaert et al., 2018). Additionally, this compound was part of studies exploring aerobic dimerization processes leading to photochromic diarylethene, showcasing its potential in the development of photoactive compounds (A. Lvov et al., 2017).

Biocatalysis and Microbial Applications

Ethyl 3-oxo-4,4-diphenylbutanoate has been a significant molecule in biocatalysis research. For instance, its asymmetric bioreduction by Saccharomyces cerevisiae immobilized in calcium alginate beads demonstrated high chemical yield and enantioselectivity, emphasizing its importance in producing chiral intermediates (Humberto M S Milagre et al., 2006). Another study highlighted the microbial enantioselective reduction of ethyl-2-oxo-4-phenyl-butanoate, showcasing the use of different microorganisms for producing specific enantiomers, which is crucial for drug synthesis and other applications (P. S. Lacerda et al., 2006).

Chemical Modifications and Functionalization

The molecule has been part of studies focusing on chemical modifications and functionalization. For instance, it was used in the synthesis of fluorine-containing analogues of non-steroidal anti-inflammatory drugs, demonstrating its versatility in producing pharmaceutically relevant compounds (O. G. Khudina et al., 2020). Additionally, it was involved in the synthesis of chiral metal complexes, again showcasing its utility in creating complex molecular architectures (Yulia S. Kudyakova et al., 2011).

Safety And Hazards

Ethyl 3-oxo-4,4-diphenylbutanoate should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

特性

IUPAC Name |

ethyl 3-oxo-4,4-diphenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-2-21-17(20)13-16(19)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,18H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJHHKOHPAAEBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501682 | |

| Record name | Ethyl 3-oxo-4,4-diphenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxo-4,4-diphenylbutanoate | |

CAS RN |

25022-02-0 | |

| Record name | Ethyl 3-oxo-4,4-diphenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Methylpropoxy)phenyl]acetohydrazide](/img/structure/B1626267.png)